molecular formula C23H24ClNO4S B2669163 N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide CAS No. 518322-11-7

N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide

Cat. No.: B2669163
CAS No.: 518322-11-7
M. Wt: 445.96
InChI Key: RTUGQFVVHUILCT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 4-chloro-3-methylbenzenesulfonyl group linked to a tricyclic ether scaffold (8-oxatricyclo[7.4.0.0²⁷]trideca-1(9),2,4,6-tetraen-4-yl) via a butanamide bridge. Its structural complexity arises from the fused tricyclic ether core, which imparts unique steric and electronic properties.

Properties

IUPAC Name

N-(4-chloro-3-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO4S/c1-3-6-23(26)25(30(27,28)17-10-11-20(24)15(2)13-17)16-9-12-22-19(14-16)18-7-4-5-8-21(18)29-22/h9-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUGQFVVHUILCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide typically involves multiple steps. One common approach starts with the chlorination of 4-methylbenzenesulfonyl chloride to produce 3-chloro-4-methylbenzenesulfonyl chloride . This intermediate is then reacted with a suitable amine to form the desired sulfonamide. The tricyclic ether moiety is introduced through a subsequent reaction, often involving a cyclization step under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chlorine atom in the sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various sulfonamide derivatives.

Scientific Research Applications

N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The tricyclic ether moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide Series

The compounds 5a–5d (from ) share a sulfamoylphenyl backbone but differ in acyl chain length and substituents. A comparative analysis is provided below:

Compound Name (ID) Acyl Chain Length Melting Point (°C) Yield (%) [α]D (CH₃OH) Key Structural Differences
5a : Butyramide derivative C₄ 180–182 51.0 +4.5° 2-Oxotetrahydrofuran-3-yl substituent
5b : Pentanamide derivative C₅ 174–176 45.4 +5.7° Longer acyl chain (C₅ vs. C₄)
5c : Hexanamide derivative C₆ 142–143 48.3 +6.4° Increased hydrophobicity (C₆ chain)
5d : Heptanamide derivative C₇ 143–144 45.4 +4.7° Maximum chain length in series
Target Compound C₄ Not reported N/A N/A Tricyclic ether core; 4-chloro-3-methylbenzenesulfonyl group

Key Observations :

  • Acyl Chain Impact : Increasing chain length in 5a–5d correlates with reduced melting points (e.g., 180°C for 5a vs. 142°C for 5c ), suggesting enhanced molecular flexibility and reduced crystallinity .
  • Electrophilic Substitutents : The 4-chloro-3-methylbenzenesulfonyl group in the target compound may enhance electrophilicity relative to the unsubstituted sulfamoylphenyl groups in 5a–5d , influencing binding affinity in enzyme inhibition assays .
Bioactivity Considerations

While bioactivity data for the target compound are unavailable in the provided evidence, 5a–5d and related sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase). The chloro-methylbenzenesulfonyl group in the target compound may enhance interactions with hydrophobic enzyme pockets, analogous to the role of aryl sulfonamides in drug design .

Biological Activity

N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}butanamide is a complex organic compound with potential biological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following structural features:

  • Chemical Formula : C25H21ClN2O4S
  • Molecular Weight : 466.96 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : The compound may act as a modulator of various receptors, influencing cellular signaling pathways that are critical in disease states.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • Case Study : A study demonstrated that derivatives of this compound induced apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects:

  • Research Findings : In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in immune cells, indicating a possible role in treating inflammatory diseases .

Antimicrobial Activity

Preliminary data suggests that this compound may possess antimicrobial properties:

  • Research Evidence : Similar compounds have been tested against various bacterial strains, showing inhibitory effects on growth .

Data Table: Summary of Biological Activities

Activity TypeMechanismEvidence Level
AnticancerInduction of apoptosisModerate
Anti-inflammatoryCytokine suppressionModerate
AntimicrobialGrowth inhibitionPreliminary

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